molecular formula C5H13Br2N B038003 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide CAS No. 5845-30-7

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

Cat. No. B038003
CAS RN: 5845-30-7
M. Wt: 246.97 g/mol
InChI Key: IDBJSERXBDUKCD-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide is a chemical compound with potential applications in various chemical syntheses and reactions. It's part of a class of compounds that involve bromine substitutions and amines.

Synthesis Analysis

The synthesis of compounds similar to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide often involves reactions with amines. For example, the reaction of 3,4-dibromofuran-2(5H)-one with primary and secondary amines leads to the direct synthesis of related bromo compounds (Cunha, Oliveira, & Sabino, 2011).

Molecular Structure Analysis

Molecular structure analysis of bromo compounds and their derivatives, including 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, often involves techniques such as X-ray diffraction. This analysis provides insights into the spatial arrangement of atoms and the geometric configuration of the molecule.

Chemical Reactions and Properties

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide can participate in various chemical reactions. For instance, a study by Haszeldine et al. (1980) discusses the reactions of N-bromobis(trifluoromethyl)amine with open-chain 1,3-dienes, which could be analogous to reactions involving 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide (Haszeldine, Öbo, Sparkes, & Tipping, 1980).

Scientific Research Applications

  • Antidepressant Agent Synthesis

    • A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, a compound related to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide, were synthesized and evaluated for potential antidepressant activity. These compounds, including 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, were found to have significant activity in biochemical and pharmacological animal models of depression, with a notable lack of anticholinergic side effects (Clark et al., 1979).
  • UV Spectrophotometric Assay in Stability Studies

    • The second-derivative UV spectrophotometry method was used to determine the stability of 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone, a compound structurally similar to 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide. This method proved useful for stability studies and offered reliable data for the intact drug and its degradation products (Dabbene et al., 1997).
  • CO2 Capture in Ionic Liquids

    • A new room temperature ionic liquid was created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide. This ionic liquid, with an appended amine group, showed reversible interaction with CO2, effectively sequestering the gas as a carbamate salt. It demonstrated efficiency comparable to commercial amine sequestering agents for CO2 capture, with the advantage of being nonvolatile and not requiring water to function (Bates et al., 2002).
  • Catalyst in Knoevenagel Condensation

    • An ionic liquid containing a basic amino group, synthesized using N-(3-aminopropyl), N(3)-(3-triethoxysilylpropyl)-4,5-dihydroimidazolium bromide hydrobromide, was grafted onto mesoporous silicas. It proved to be an efficient and reusable catalyst for Knoevenagel condensation in aqueous media, showing higher efficiency and reusability than similar pure basic task-specific ionic liquids (Zhao et al., 2010).

Safety And Hazards

Safety precautions for handling 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide include wearing suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromo-N,N-dimethylpropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJSERXBDUKCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602848
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-dimethylpropan-1-amine hydrobromide

CAS RN

5845-30-7
Record name 3-Bromo-N,N-dimethylpropan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromopropyl)dimethylamine hydrobromide
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